![molecular formula C8H9BrClNO B1406072 2-(3-Bromo-5-chlorophenoxy)ethan-1-amine CAS No. 1427444-39-0](/img/structure/B1406072.png)
2-(3-Bromo-5-chlorophenoxy)ethan-1-amine
Overview
Description
2-(3-Bromo-5-chlorophenoxy)ethan-1-amine, commonly known as BCPEA, is an organic compound that has been researched in the scientific community for its potential applications in various fields. BCPEA is a derivative of phenoxyacetic acid and is a member of the phenoxyethanamine family. BCPEA has a wide range of applications in the fields of pharmaceuticals, biochemistry, and chemistry.
Scientific Research Applications
Identification and Synthesis
- A study by Power et al. (2015) focused on the identification and synthesis of a similar compound, bk-2C-B, using a range of analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This research illustrates the compound's relevance in the field of analytical chemistry and synthetic methodologies (Power et al., 2015).
Ligand Design for Metal Complexes
- Liu et al. (1993) developed hexadentate (N3O3) tripodal amine phenol ligands for aluminum, gallium, and indium. This research highlights the potential of using similar compounds in designing flexible chelating ligands for metal complexes (Liu et al., 1993).
Catalysis in Organic Reactions
- Ji et al. (2003) described the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines. This demonstrates the role of similar compounds in catalysis, particularly in organic synthesis (Ji et al., 2003).
Synthesis of Radiolabeled Compounds
- Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide from [2-14C]ethan-1-01-2-amine hydrochloride. This study is significant in the context of producing radiolabeled compounds for scientific research (Bach & Bridges, 1982).
Corrosion Inhibition Studies
- Kaya et al. (2016) utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives. This implies the relevance of similar compounds in materials science and corrosion studies (Kaya et al., 2016).
Polymer Synthesis
- Yokozawa et al. (2007) studied the chain-growth condensation polymerization of related compounds, indicating the utility of such chemicals in the synthesis of polymers with specific properties (Yokozawa et al., 2007).
Synthesis of Enantiomerically Pure Compounds
- Zhang et al. (2014) developed a synthesis procedure for enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane. This research is relevant for the synthesis of chiral compounds, which are crucial in various fields including pharmaceuticals (Zhang et al., 2014).
Fungicidal Applications
- Kuzenkov and Zakharychev (2009) synthesized new substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical screening, highlighting the potential of similar compounds in fungicidal applications (Kuzenkov & Zakharychev, 2009).
properties
IUPAC Name |
2-(3-bromo-5-chlorophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKRGFPNPRNNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chlorophenoxy)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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